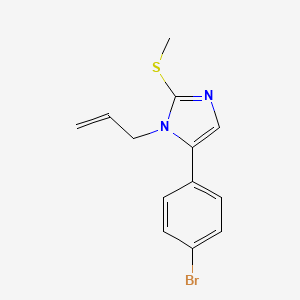

1-allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Allyl-5-(4-bromophenyl)-2-(methylthio)-1H-imidazole, also known as ABT-199, is a small molecule inhibitor that targets B-cell lymphoma 2 (BCL-2) protein. BCL-2 is an anti-apoptotic protein that is overexpressed in various cancers, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and non-Hodgkin's lymphoma (NHL). ABT-199 has shown promising results in preclinical and clinical studies, making it a potential therapeutic agent for the treatment of these cancers.

科学的研究の応用

Synthesis and Transformation of 1,3-Azoles

The literature reveals a systematic approach to the synthesis of 4-phosphorylated derivatives of 1,3-azoles, including imidazoles. These compounds are synthesized using metallic derivatives of imidazole and phosphorus halides or through cross-coupling reactions facilitated by palladium catalysts. Such processes underscore the versatility of imidazoles in synthesizing compounds with potential chemical and biological significance. The chemical properties of these derivatives include modification reactions of the phosphorus residue, the azole ring, and recyclization reactions that enable the synthesis of phosphorylated peptidomimetics. These compounds have demonstrated a range of activities, including insecticidal, anti-blastic, sugar-lowering, and antihypertensive properties, showcasing their potential in various scientific and therapeutic applications (Abdurakhmanova et al., 2018).

Application in Medicinal Chemistry

Another significant aspect of imidazole derivatives is their role in medicinal chemistry, particularly through the synthesis of compounds with imidazole scaffolds. These compounds have been identified as selective inhibitors of specific enzymes, such as the p38 mitogen-activated protein (MAP) kinase, which is implicated in proinflammatory cytokine release. The design and synthesis of tri- and tetra-substituted imidazole derivatives, which act as selective inhibitors, highlight the therapeutic potential of these compounds in managing inflammation and related disorders (Scior et al., 2011).

Corrosion Inhibition

Imidazole derivatives, including those related to the compound , have been extensively employed as corrosion inhibitors. Their structure, featuring a 5-membered heterocyclic ring with two nitrogen atoms, enables strong adsorption onto metal surfaces, thus protecting against corrosion. This application is particularly relevant in the petroleum industry, where imidazole and its derivatives offer an environmentally friendly and cost-effective solution to corrosion problems (Sriplai & Sombatmankhong, 2023).

特性

IUPAC Name |

5-(4-bromophenyl)-2-methylsulfanyl-1-prop-2-enylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN2S/c1-3-8-16-12(9-15-13(16)17-2)10-4-6-11(14)7-5-10/h3-7,9H,1,8H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEDFKOYRXTYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(N1CC=C)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

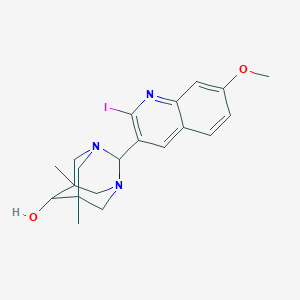

![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2630744.png)

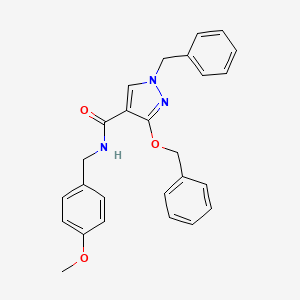

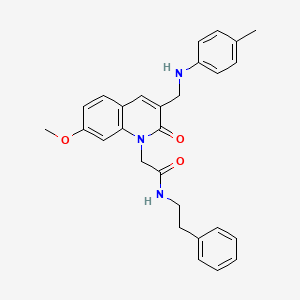

![4-Methoxy-3-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}benzaldehyde](/img/structure/B2630748.png)

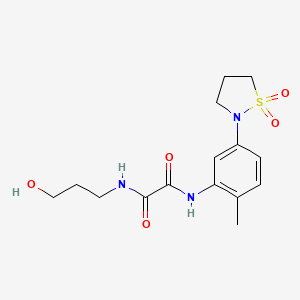

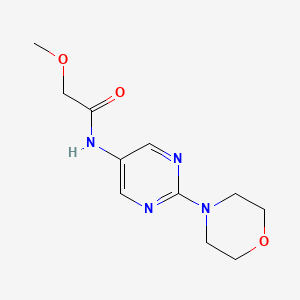

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazol-1-yl]acetic acid](/img/structure/B2630758.png)

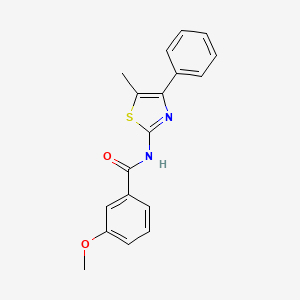

![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-1,1,1-trifluoro-3-penten-2-one](/img/structure/B2630759.png)